Enhanced Hydrophilicity vs. 1,4-Dioxane: Quantified by logP and Solubility
(1,4-Dioxan-2-yl)methanol demonstrates significantly higher hydrophilicity compared to its parent analog, 1,4-dioxane, a critical factor for applications in aqueous environments or where compound partitioning is key. The calculated LogP for (1,4-Dioxan-2-yl)methanol is approximately -0.91 (XLOGP3) to -0.61 (WLOGP) , whereas the LogP for 1,4-dioxane is approximately -0.27 [1]. This increased polarity translates to a predicted aqueous solubility of 469 g/L at 25°C for (1,4-Dioxan-2-yl)methanol .
| Evidence Dimension | Lipophilicity (LogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP: -0.91 to -0.61; Solubility: 469 g/L (25°C, predicted) |
| Comparator Or Baseline | 1,4-Dioxane: LogP ≈ -0.27; Solubility: Miscible with water (qualitative) |
| Quantified Difference | LogP decrease of 0.34-0.64 units, indicating ~2-4x greater partition into aqueous phase. Quantified solubility prediction of 469 g/L. |
| Conditions | Computational predictions (XLOGP3, WLOGP, ACD/Labs) at 25°C. |
Why This Matters
The quantifiably higher hydrophilicity and solubility of (1,4-Dioxan-2-yl)methanol make it a superior choice for designing water-soluble derivatives, pharmaceutical candidates requiring good aqueous solubility, or in reaction media where 1,4-dioxane's miscibility is insufficient for the desired bi-phasic or aqueous conditions.
- [1] PubChem. (n.d.). 1,4-Dioxane (PubChem CID 31275). Retrieved from PubChem. View Source
